molecular formula C16H16N2O6S B5254360 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid

Cat. No.: B5254360
M. Wt: 364.4 g/mol
InChI Key: YCRMCOGMLBSSKT-UHFFFAOYSA-N
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Description

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid is a complex organic compound with a unique structure that includes a methoxy group, a methylcarbamoyl group, and a sulfonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonylation: Introduction of the sulfonyl group to the amino group.

    Carbamoylation: Addition of the methylcarbamoyl group.

    Methoxylation: Introduction of the methoxy group.

    Carboxylation: Formation of the benzoic acid moiety.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and interactions, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[[4-methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-17-15(19)12-9-10(7-8-14(12)24-2)25(22,23)18-13-6-4-3-5-11(13)16(20)21/h3-9,18H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRMCOGMLBSSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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